molecular formula C8H14N2OS B1444078 1-Acetylpiperidine-3-carbothioamide CAS No. 1062622-22-3

1-Acetylpiperidine-3-carbothioamide

Cat. No.: B1444078
CAS No.: 1062622-22-3
M. Wt: 186.28 g/mol
InChI Key: RLUZPIUXYSGCSN-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-3-carbothioamide is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.28 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both acetyl and carbothioamide functional groups

Preparation Methods

The synthesis of 1-Acetylpiperidine-3-carbothioamide typically involves the reaction of piperidine derivatives with acetylating agents and thiocarbamoylating reagents. . The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Acetylpiperidine-3-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and specific catalysts to control the reaction pathways and yield desired products.

Scientific Research Applications

1-Acetylpiperidine-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetylpiperidine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate biochemical pathways, leading to therapeutic effects in conditions like cancer and neurodegenerative diseases . The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

1-Acetylpiperidine-3-carbothioamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

1-acetylpiperidine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-6(11)10-4-2-3-7(5-10)8(9)12/h7H,2-5H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUZPIUXYSGCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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